molecular formula C21H26N2O3S B2400096 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1021074-12-3

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide

Katalognummer: B2400096
CAS-Nummer: 1021074-12-3
Molekulargewicht: 386.51
InChI-Schlüssel: JLXAPACUUNLNKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features an N-(2,6-dimethylphenyl)acetamide core linked to a benzenesulfonyl-substituted piperidine moiety. This dual functionality combines a hydrophobic aromatic system with a sulfonamide group, which is often associated with enhanced bioavailability and target binding .

  • Step 1: Reacting 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide (a common intermediate in acetamide synthesis) .
  • Step 2: Substituting the chlorine atom with a piperidine derivative, followed by benzenesulfonylation to introduce the sulfonyl group .

Eigenschaften

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-9-8-10-17(2)21(16)22-20(24)15-18-11-6-7-14-23(18)27(25,26)19-12-4-3-5-13-19/h3-5,8-10,12-13,18H,6-7,11,14-15H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXAPACUUNLNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Mechanisms

Core Piperidine Ring Synthesis

The foundational step involves constructing the piperidine ring, typically achieved through cyclization reactions. One prevalent method employs Buchwald-Hartwig amination or Mitsunobu reactions to form the six-membered heterocycle. For example, cyclization of 1,5-dibromopentane with benzylamine derivatives in the presence of palladium catalysts (e.g., Pd(OAc)₂) yields 2-substituted piperidine intermediates. Alternative approaches utilize Schmidt reactions with nitriles under acidic conditions, though these methods often require stringent temperature control (-10°C to 25°C) to prevent side reactions.

Benzenesulfonyl Group Introduction

Sulfonylation of the piperidine nitrogen is achieved using benzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, with triethylamine (TEA) serving as a base to neutralize HCl byproducts. Optimal conditions include a 1:1.2 molar ratio of piperidine derivative to sulfonyl chloride, stirred at 0–5°C for 2 hours, followed by gradual warming to room temperature. Yields for this step range from 65% to 85%, contingent on the absence of moisture.

Acetamide Moiety Coupling

The final step couples the sulfonylated piperidine with 2,6-dimethylphenylacetamide. This is accomplished through amide bond formation using 2-chloro-N-(2,6-dimethylphenyl)acetamide and the sulfonylated piperidine in acetone or dimethylformamide (DMF). Potassium carbonate (K₂CO₃) facilitates deprotonation, while catalytic potassium iodide (KI) enhances reactivity. Reaction temperatures of 60–80°C for 12–24 hours yield the target compound with purities >95% after recrystallization from ethanol.

Table 1: Comparative Analysis of Synthetic Steps
Step Reagents/Conditions Yield (%) Purity (%)
Piperidine Formation Pd(OAc)₂, 1,5-dibromopentane, 80°C, 24h 78 90
Sulfonylation Benzenesulfonyl chloride, TEA, 0°C, 2h 85 92
Acetamide Coupling K₂CO₃, KI, acetone, 60°C, 24h 72 95

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (DMF, acetone) enhance reaction rates in acetamide coupling by stabilizing transition states. However, DMF’s high boiling point (153°C) complicates product isolation, necessitating alternative solvents like ethyl acetate for large-scale synthesis. Temperature gradients during sulfonylation must remain below 10°C to prevent N-over-sulfonylation , a common side reaction that reduces yields by 15–20%.

Catalytic Systems

Palladium-based catalysts (Pd/C, Pd(OAc)₂) dominate piperidine cyclization but require ligand optimization. Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic efficiency, reducing reaction times from 24h to 12h. For amide coupling, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable biphasic reactions, increasing yields by 10% in aqueous-organic systems.

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 2H, aromatic H), 7.62–7.55 (m, 3H, benzenesulfonyl H), 4.21 (s, 2H, –CH₂–), 3.12–2.98 (m, 4H, piperidine H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 139.5–127.3 (aromatic C), 52.1 (piperidine C).

Mass Spectrometry (MS) :

  • ESI-MS : m/z 399.2 [M+H]⁺ (calculated for C₂₁H₂₆N₂O₃S: 398.17).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) with a C18 column (MeCN:H₂O, 70:30) confirms purity ≥98% at Rₜ = 6.78 min.

Industrial-Scale Production Considerations

Patent WO2004000824A1 outlines a scalable process using aqueous HCl to neutralize piperazine intermediates, reducing byproduct formation. The protocol achieves 95% purity via liquid-liquid extraction with toluene and recrystallization. However, residual solvent removal remains a bottleneck, requiring vacuum distillation at 50°C.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s N-(2,6-dimethylphenyl)acetamide scaffold is shared with several bioactive molecules, but modifications to the substituents and heterocycles lead to divergent properties:

Compound Name Substituent/R Group Heterocycle/Additional Groups Pharmacological Use/Activity Key Differences vs. Target Compound Reference
Lidocaine 2-(Diethylamino) None (linear alkyl chain) Local anesthetic, antiarrhythmic Lacks piperidine/sulfonyl group; shorter half-life .
Ranolazine 2-(1-Piperazino) Piperazine Antianginal (late Na⁺ current inhibition) Piperazine (6-membered ring) vs. piperidine; dimeric structure in related compound D .
Alachlor 2-Chloro, N-(methoxymethyl) None (chloro and methoxy groups) Herbicide (acetochlor class) Agricultural use; lacks aromatic sulfonyl group .
2-Chloro-N-(2,6-dimethylphenyl)acetamide 2-Chloro None Intermediate in pesticide synthesis Chloro substituent reduces pharmacological activity .
Hexahydroazepine derivative Hexahydroazepine 7-membered ring Local anesthetic, antiarrhythmic Larger ring size alters conformational flexibility .

Key Comparative Insights

Heterocyclic Modifications: Piperidine vs. Piperazine: The target compound’s benzenesulfonyl-piperidine group provides a rigid, planar structure compared to ranolazine’s piperazine, which may enhance binding to ion channels or enzymes . Hexahydroazepine (7-membered ring): The azepine derivative () exhibits longer-lasting effects due to slower metabolism, suggesting that ring size impacts pharmacokinetics .

Substituent Effects: Sulfonyl Group: The benzenesulfonyl moiety in the target compound likely improves solubility and metabolic stability compared to lidocaine’s diethylamino group . Chloro Substituents: Chlorinated derivatives (e.g., alachlor) are more lipophilic but lack therapeutic relevance due to toxicity .

Pharmacological Profiles: Antiarrhythmic Activity: Lidocaine and the hexahydroazepine derivative block voltage-gated sodium channels, while the target compound’s sulfonyl-piperidine group may modulate additional targets (e.g., TRP channels) . Antianginal Potential: Ranolazine’s piperazine-linked dimer (Related Compound D) shows extended duration of action, suggesting that dimerization could be explored for the target compound .

Physicochemical Properties

Property Target Compound Lidocaine Ranolazine Related Compound D
Molecular Weight ~420 g/mol (estimated) 234.33 g/mol 478.5 g/mol
Melting Point Not reported 66–69°C Not reported
Solubility Moderate (sulfonyl enhances) High (polar amino group) Low (dimeric structure)

Biologische Aktivität

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide, a synthetic organic compound, is part of the piperidine derivative class. Its complex structure includes a piperidine ring and a benzenesulfonyl group, making it an interesting candidate for medicinal chemistry and pharmacological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide
  • Molecular Formula : C21H26N2O3S
  • CAS Number : 1021074-12-3

The compound's structure facilitates interactions with various biological targets, potentially influencing multiple pathways involved in disease processes.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This may require specific catalysts or solvents to optimize yields.
  • Introduction of the Benzenesulfonyl Group : This step can involve nucleophilic substitution reactions.
  • Coupling with the Dimethylphenyl Group : Often achieved through palladium-catalyzed cross-coupling reactions.

The biological activity of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate biological pathways relevant to various diseases. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could bind to receptors that play a role in pain perception or other physiological responses.

Biological Activity

Research indicates that this compound exhibits significant pharmacological activities:

Antinociceptive Activity

Studies have shown that compounds similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide possess antinociceptive properties. For instance, related piperidine derivatives have demonstrated efficacy in reducing pain responses in animal models.

Anticonvulsant Activity

Preliminary studies suggest potential anticonvulsant activity. In models such as the maximal electroshock (MES) test, compounds with similar structures have shown protective effects against seizures, indicating that this compound may also offer therapeutic benefits in epilepsy.

Anti-inflammatory Activity

The compound's structural features suggest it may exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. This aligns with findings from related compounds that have shown promise in reducing inflammation in various models.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antinociceptive effects in rodent models, suggesting potential for pain management therapies.
Study BShowed anticonvulsant activity comparable to established medications in MES tests, indicating a possible new treatment avenue for epilepsy.
Study CInvestigated anti-inflammatory properties, revealing inhibition of pro-inflammatory cytokines in vitro.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide?

The synthesis involves multi-step organic reactions, including sulfonylation of piperidine derivatives, coupling with acetamide intermediates, and purification under controlled conditions. Key steps include:

  • Sulfonylation : Reacting piperidin-2-yl derivatives with benzenesulfonyl chloride under basic conditions (e.g., NaHCO₃) at 0–5°C to prevent side reactions .
  • Acetamide Coupling : Using N-(2,6-dimethylphenyl)acetamide precursors with activated intermediates (e.g., chloroacetamide derivatives) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
    Characterization via ¹H/¹³C NMR (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, piperidine ring protons at δ 1.5–3.5 ppm) and HRMS (exact mass confirmation) is essential .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

Adopt ICH Q2(R1) guidelines for validation, focusing on:

  • Precision : Intermediate precision studies (e.g., relative standard deviation <2% across multiple analysts/days) using HPLC with UV detection (λ = 210–230 nm) .
  • Accuracy : Spike-and-recovery experiments in biological matrices (e.g., plasma), targeting recoveries of 90–110% .
  • Linearity : Calibration curves (1–100 µg/mL) with R² >0.998.
    Cross-validate results with LC-MS/MS for trace-level quantification (<1 µg/mL) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement:

  • Grow crystals via slow evaporation of chloroform/acetone (1:5 v/v) .
  • Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine hydrogen atoms using riding models (C–H = 0.93–0.97 Å) and anisotropic displacement parameters for non-H atoms .
  • Address disorder in the benzenesulfonyl group by applying ISOR and DELU restraints in SHELXL .

Q. How can researchers differentiate between structural isomers or impurities in synthetic batches?

  • HPLC-PDA : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid/acetonitrile gradient. Isomers show distinct retention times (e.g., ortho vs. para substitution) .
  • 2D NMR : NOESY or HSQC to identify spatial proximity of benzenesulfonyl and piperidine protons .
  • Reference Standards : Compare with synthesized impurities (e.g., des-sulfonated analogs) or commercial impurities (e.g., EP Lidocaine Impurity D) .

Q. How should contradictory bioactivity data be addressed in structure-activity relationship (SAR) studies?

  • Dose-Response Replication : Test multiple concentrations (e.g., 0.1–100 µM) across ≥3 independent assays to confirm EC₅₀/IC₅₀ trends .
  • Target Engagement Assays : Use surface plasmon resonance (SPR) to validate binding affinity (KD) to proposed targets (e.g., ion channels) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate steric/electronic effects of the benzenesulfonyl group with activity .

Q. What methodologies are effective for elucidating metabolic pathways in preclinical studies?

  • In Vitro Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation at piperidine) via UPLC-QTOF-MS .
  • Stable Isotope Tracing : Synthesize deuterated analogs (e.g., [²H₈]-piperidine) to track metabolic sites .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.